PLK4 Affinity vs. Clinical Candidate CFI-400437: Cross-Study Comparable IC50 Data
A structurally verified piperazinylpyrimidine benzamide analog (CHEMBL2407914) sharing the 2,4-dichlorobenzamide and N-methylpiperazinopyrimidine core with the target compound exhibits an IC50 of 54 nM against human PLK4 [1]. In the same assay format (indirect ELISA, GST-PLK4 1–391), the reference clinical PLK4 inhibitor CFI-400437 achieves an IC50 of approximately 0.6 nM, representing a ~90-fold potency gap [2]. However, the target compound-class analog shows >185-fold selectivity over PLK2 (IC50 ~10,000 nM) and PLK3 (IC50 ~10,000 nM), a profile that may offer advantages in contexts where profound PLK4 inhibition is not required or where PLK2/3 sparing is mechanistically desirable [3].
| Evidence Dimension | PLK4 enzymatic IC50 |
|---|---|
| Target Compound Data | 54 nM (analog CHEMBL2407914; same core scaffold) |
| Comparator Or Baseline | CFI-400437: 0.6 nM |
| Quantified Difference | ~90-fold weaker PLK4 potency, but >185-fold selectivity over PLK2/3 |
| Conditions | Indirect ELISA, N-terminal GST-tagged human PLK4 (1–391 aa), 30 min incubation |
Why This Matters
This potency-selectivity trade-off defines the compound's niche: researchers requiring moderate PLK4 inhibition with minimal PLK2/3 engagement may prefer this scaffold over ultra-potent but narrower-selectivity clinical leads.
- [1] BindingDB BDBM50437856 (CHEMBL2407914). IC50 54 nM for human PLK4. View Source
- [2] CFI-400437 PLK4 IC50 = 0.6 nM. BiochemPartner product data; also reported in patent literature. View Source
- [3] BindingDB BDBM50437856. PLK2 IC50 ~10,000 nM, PLK3 IC50 ~10,000 nM. View Source
